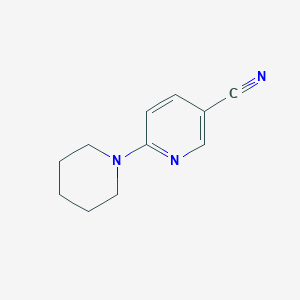![molecular formula C12H12N2 B1323358 5,6'-Dimethyl-[2,3']bipyridinyl CAS No. 1187166-03-5](/img/structure/B1323358.png)
5,6'-Dimethyl-[2,3']bipyridinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6’-Dimethyl-[2,3’]bipyridinyl: is a bipyridine derivative characterized by the presence of two methyl groups at the 5 and 6’ positions of the bipyridine structure. Bipyridine compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6’-Dimethyl-[2,3’]bipyridinyl typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,6’-Dimethyl-[2,3’]bipyridinyl can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: N-oxides of 5,6’-Dimethyl-[2,3’]bipyridinyl.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,6’-Dimethyl-[2,3’]bipyridinyl is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are valuable in catalysis and materials science .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents due to their ability to interact with metal ions in biological systems .
Mecanismo De Acción
The mechanism of action of 5,6’-Dimethyl-[2,3’]bipyridinyl primarily involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used bipyridine derivative with similar coordination properties.
4,4’-Dimethyl-2,2’-Bipyridine: Another bipyridine derivative with methyl groups at different positions.
6,6’-Dimethyl-2,2’-Bipyridine: Similar to 5,6’-Dimethyl-[2,3’]bipyridinyl but with methyl groups at the 6 and 6’ positions.
Uniqueness: 5,6’-Dimethyl-[2,3’]bipyridinyl is unique due to the specific positioning of the methyl groups, which can influence its coordination behavior and reactivity compared to other bipyridine derivatives .
Propiedades
IUPAC Name |
2-methyl-5-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-6-12(14-7-9)11-5-4-10(2)13-8-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXCOIJCCGOHKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)













